Human Adenosine A1 Receptor Antagonist Activity: (2R)-Enantiomer vs. Reported Phenylglycine Class Baselines
The (2R)-enantiomer demonstrates measurable antagonist activity at the human adenosine A1 receptor (hA1R), a validated target for cardiovascular and neurological disorders. In a functional assay using CHO FlpIn cells stably expressing hA1R, the compound inhibited N⁶-(R-phenylisopropyl)adenosine-induced receptor activation with an IC₅₀ of 495 nM [1]. While this represents a moderate level of potency relative to highly optimized reference antagonists, this quantitative benchmark provides a critical reference point for structure-activity relationship (SAR) studies. Comparative data for the (2S)-enantiomer (CAS 168393-61-1) under identical assay conditions is not currently available in the public domain, representing a quantifiable information asymmetry in the procurement landscape. The absence of comparable S-enantiomer data underscores the scientific importance of the documented (R)-configuration activity.
| Evidence Dimension | Functional antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 495 nM |
| Comparator Or Baseline | N/A (No direct comparator data for S-enantiomer; class-level reference: highly optimized adenosine A1 antagonists typically exhibit IC₅₀ in low nanomolar range, e.g., Derenofylline Ki = 1 nM ) |
| Quantified Difference | 495 nM vs. optimized low-nanomolar reference; S-enantiomer data unavailable |
| Conditions | Human adenosine A1 receptor expressed in CHO FlpIn cells; inhibition of N⁶-(R-phenylisopropyl)adenosine-induced activity |
Why This Matters
This quantifies a specific biological activity for the (2R)-enantiomer, enabling SAR benchmarking and target engagement studies in adenosine receptor research, where enantiomeric purity is paramount.
- [1] BindingDB. BDBM50408846 (CHEMBL5270531). Affinity Data IC₅₀: 495 nM for human adenosine A1 receptor antagonist activity. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50408846 View Source
